molecular formula C4H7N3O2 B8118389 3-Furanol, 4-azidotetrahydro-, (3R,4S)- CAS No. 183184-50-1

3-Furanol, 4-azidotetrahydro-, (3R,4S)-

Cat. No.: B8118389
CAS No.: 183184-50-1
M. Wt: 129.12 g/mol
InChI Key: FAHKAHMLFQVMPR-IMJSIDKUSA-N
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Description

3-Furanol, 4-azidotetrahydro-, (3R,4S)-: is a specialized chemical compound with a unique structure that includes a furan ring and an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanol, 4-azidotetrahydro-, (3R,4S)- . One common synthetic route is the cyclization of appropriate precursors under controlled conditions to form the furan ring, followed by azidation reactions to introduce the azido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure form.

Chemical Reactions Analysis

Types of Reactions

3-Furanol, 4-azidotetrahydro-, (3R,4S)-: can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different oxidation products.

  • Reduction: : The azido group can be reduced to form amino derivatives.

  • Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Furan-2,5-dione derivatives.

  • Reduction: : Amino derivatives such as 3-furanol, 4-aminotetrahydro-.

  • Substitution: : Various substituted furan derivatives.

Scientific Research Applications

3-Furanol, 4-azidotetrahydro-, (3R,4S)-: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Furanol, 4-azidotetrahydro-, (3R,4S)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

3-Furanol, 4-azidotetrahydro-, (3R,4S)-: can be compared to other similar compounds such as:

  • Furan derivatives: : Other furan-based compounds with different substituents.

  • Azido compounds: : Compounds containing azido groups with varying structures.

  • Stereoisomers: : Other stereoisomers of the same compound, such as (3S,4R)-3-furanol, 4-azidotetrahydro-.

These compounds may have different physical, chemical, and biological properties, highlighting the uniqueness of 3-Furanol, 4-azidotetrahydro-, (3R,4S)- .

Properties

IUPAC Name

(3R,4S)-4-azidooxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c5-7-6-3-1-9-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHKAHMLFQVMPR-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466026
Record name 3-Furanol, 4-azidotetrahydro-, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183184-50-1
Record name 3-Furanol, 4-azidotetrahydro-, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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